1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrrole-2-carboxylic acid 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1340142-20-2
VCID: VC11556709
InChI: InChI=1S/C25H24N2O4/c28-24(29)23-10-5-13-27(23)17-11-14-26(15-12-17)25(30)31-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-10,13,17,22H,11-12,14-16H2,(H,28,29)
SMILES:
Molecular Formula: C25H24N2O4
Molecular Weight: 416.5 g/mol

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrrole-2-carboxylic acid

CAS No.: 1340142-20-2

Cat. No.: VC11556709

Molecular Formula: C25H24N2O4

Molecular Weight: 416.5 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrrole-2-carboxylic acid - 1340142-20-2

Specification

CAS No. 1340142-20-2
Molecular Formula C25H24N2O4
Molecular Weight 416.5 g/mol
IUPAC Name 1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C25H24N2O4/c28-24(29)23-10-5-13-27(23)17-11-14-26(15-12-17)25(30)31-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-10,13,17,22H,11-12,14-16H2,(H,28,29)
Standard InChI Key DZECMUVJIAOVSP-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1N2C=CC=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

The compound 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrrole-2-carboxylic acid is a complex organic molecule that incorporates several functional groups, including a fluorenyl group, a piperidine ring, and a pyrrole ring. This compound is likely used in organic synthesis as a building block or intermediate due to its protective group, the fluorenyl-9-ylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups.

Synthesis and Applications

The synthesis of compounds like 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrrole-2-carboxylic acid typically involves the use of the Fmoc group to protect the piperidine nitrogen during the synthesis process. The pyrrole ring can be introduced through various methods, such as cyclization reactions involving suitable precursors.

These compounds are often used as intermediates in the synthesis of more complex molecules, such as pharmaceuticals or biologically active compounds. The presence of the pyrrole ring and the piperidine moiety can confer biological activity, making them interesting candidates for drug development.

Research Findings and Biological Activity

While specific research findings on 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrrole-2-carboxylic acid are not available, compounds with similar structures have shown potential in various biological assays. For example, pyrrole derivatives have been explored for their antioxidant, anti-inflammatory, and antimicrobial properties .

Table: Biological Activities of Similar Compounds

Compound TypeBiological Activity
Pyrrole DerivativesAntioxidant, Anti-inflammatory, Antimicrobial
Piperidine DerivativesOften found in pharmaceuticals due to biological activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator